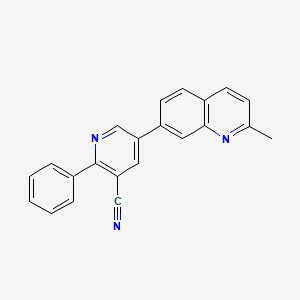

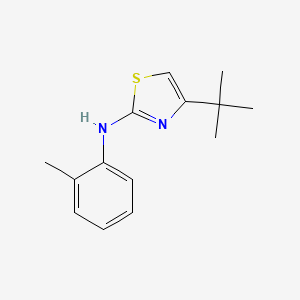

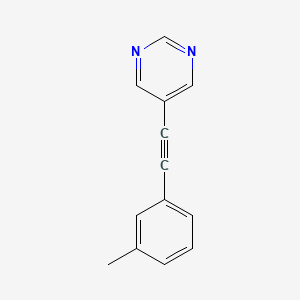

5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-メチルキノリン-7-イル)-2-フェニルニコチノニトリル: は、キノリン誘導体クラスに属する複雑な有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。

2. 製法

合成経路と反応条件: 5-(2-メチルキノリン-7-イル)-2-フェニルニコチノニトリルの合成には、通常、多段階の有機反応が含まれます。一般的な方法の1つは、2-メチルキノリンと適切なベンザルデヒド誘導体の縮合、それに続く環化とニトリル形成が含まれます。反応条件は、ルイス酸などの触媒、ジクロロメタンまたはエタノールなどの溶媒の使用を必要とする場合がよくあります。 温度とpHの条件は、最終生成物の高収率と高純度を確保するために慎重に制御されます .

工業生産方法: この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フロー反応器や自動化システムの使用により、生産プロセスの効率性とスケーラビリティを高めることができます。 さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、化合物を純粋な形で得ます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with a suitable benzaldehyde derivative, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The temperature and pH conditions are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

化学反応の分析

反応の種類: 5-(2-メチルキノリン-7-イル)-2-フェニルニコチノニトリルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができ、キノリンN-オキシドが生成されます。

還元: 水素化アルミニウムリチウムなどの還元剤を用いた還元反応によって、ニトリル基をアミンに変換できます。

一般的な試薬と条件:

酸化: 酸性または中性の条件下で過マンガン酸カリウム。

還元: 無水エーテル中で水素化アルミニウムリチウム。

置換: 求電子置換反応のためのN-ブロモスクシンイミドなどのハロゲン化剤。求核置換反応のためのアミンなどの求核剤。

主要な生成物:

酸化: キノリンN-オキシド。

還元: アミノ誘導体。

4. 科学研究での応用

化学: この化合物は、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応と経路を探求することができます。

生物学: 生物学研究では、5-(2-メチルキノリン-7-イル)-2-フェニルニコチノニトリルは、励起時に光を放出する能力があるため、蛍光プローブとしての可能性が検討されています。 この特性により、画像化や診断アプリケーションで役立ちます .

医学: この化合物は、医薬品化学において潜在的な治療薬として有望視されています。 その誘導体は、抗がん、抗菌、および抗炎症特性について調査されています .

産業: 工業セクターでは、この化合物は、その安定性と反応性のために、ポリマーや染料などの新素材の開発に使用されています.

科学的研究の応用

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, 5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anticancer, antimicrobial, and anti-inflammatory properties .

作用機序

5-(2-メチルキノリン-7-イル)-2-フェニルニコチノニトリルの作用機序には、特定の分子標的との相互作用が含まれます。医薬品用途では、この化合物は特定の酵素や受容体を阻害し、治療効果をもたらす可能性があります。たとえば、キナーゼの阻害剤として作用することができます。キナーゼは、細胞シグナル伝達経路に関与する酵素です。 これらの酵素を阻害することによって、この化合物は細胞の増殖やアポトーシスなどの細胞プロセスを調節することができます .

類似化合物との比較

類似化合物:

キノリン: 同様の生物活性を持つより単純な構造。

2-メチルキノリン: キノリンコアを共有していますが、追加のフェニル基とニトリル基がありません。

ニコチノニトリル: ニトリル基を含んでいますが、キノリン構造がありません。

ユニークさ: 5-(2-メチルキノリン-7-イル)-2-フェニルニコチノニトリルは、キノリンとニコチノニトリルの部分構造の組み合わせによってユニークです。 このユニークな構造は、独自の化学的および生物学的特性を与え、研究開発にとって貴重な化合物となっています .

特性

分子式 |

C22H15N3 |

|---|---|

分子量 |

321.4 g/mol |

IUPAC名 |

5-(2-methylquinolin-7-yl)-2-phenylpyridine-3-carbonitrile |

InChI |

InChI=1S/C22H15N3/c1-15-7-8-16-9-10-18(12-21(16)25-15)20-11-19(13-23)22(24-14-20)17-5-3-2-4-6-17/h2-12,14H,1H3 |

InChIキー |

NENPIXNGFVWRLL-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=C(N=C3)C4=CC=CC=C4)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10844514.png)

![1,2,4-Triazine, 3-[2-(3-chlorophenyl)ethynyl]-5-methyl-](/img/structure/B10844517.png)